Diethoxyethyl succinate
CAS No.: 26962-29-8
Cat. No.: VC3731064
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26962-29-8 |
---|---|
Molecular Formula | C12H22O6 |
Molecular Weight | 262.3 g/mol |
IUPAC Name | bis(2-ethoxyethyl) butanedioate |
Standard InChI | InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3 |
Standard InChI Key | SWQUTKGVXGTROS-UHFFFAOYSA-N |
SMILES | CCOCCOC(=O)CCC(=O)OCCOCC |
Canonical SMILES | CCOCCOC(=O)CCC(=O)OCCOCC |
Introduction
Chemical Properties and Structure
Physical Properties
Diethoxyethyl succinate appears as a liquid at room temperature. It possesses notable solubility characteristics, being soluble in both water and ethanol, which contributes to its versatility in various formulations . The compound has a molecular weight of 262.30 g/mol and follows the molecular formula C₁₂H₂₂O₆ .
Table 1: Physical Properties of Diethoxyethyl Succinate
Property | Value |
---|---|
Physical State | Liquid |
Molecular Formula | C₁₂H₂₂O₆ |
Molecular Weight | 262.30 g/mol |
CAS Number | 26962-29-8 |
Solubility | Soluble in water and ethanol |
Appearance | Liquid |
Chemical Structure
Diethoxyethyl succinate features a symmetric structure with a succinic acid core esterified with two ethoxyethanol groups. This structure combines both polar and non-polar elements, contributing to its surfactant properties. The presence of ester linkages makes it susceptible to certain chemical reactions, particularly hydrolysis under specific conditions.
Stability and Reactivity
The compound demonstrates good stability under normal conditions but undergoes hydrolysis when exposed to strong acidic or alkaline environments. This hydrolytic susceptibility is a common feature of ester compounds and has implications for its storage, handling, and application in various formulations .
From a safety perspective, diethoxyethyl succinate is classified as a flammable material and may cause irritation to skin, eyes, and the respiratory system. When combusted, it produces harmful byproducts including carbon monoxide and carbon dioxide. Additionally, the compound can ignite when it comes into contact with strong oxidizing agents, necessitating appropriate handling protocols .
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing diethoxyethyl succinate involves the esterification of succinic acid with ethoxyethanol. This reaction typically employs an acid catalyst, commonly sulfuric acid, to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
A notable alternative approach involves transesterification of dimethyl succinate. This process, detailed in patent literature, begins with dimethyl succinate reacting with C₂ to C₆ alkanols in the presence of sodium methylate as a catalyst. For example, when ethanol (3 moles) is mixed with sodium methylate (0.0185 mole) under nitrogen atmosphere, followed by the addition of dimethyl succinate (1 mole) and maintenance at 25°C for 30 minutes, the desired ester is produced .
Industrial Production Methods
In industrial settings, the production of diethoxyethyl succinate employs similar esterification techniques but on a larger scale. The process involves continuous addition of succinic acid and ethoxyethanol to a reactor, along with the acid catalyst. The reaction mixture undergoes heating and stirring to promote the formation of the target compound. Following the reaction, the product undergoes purification through distillation to eliminate unreacted starting materials and byproducts.
Chemical Reactions
Types of Reactions
Diethoxyethyl succinate participates in several characteristic chemical reactions, primarily due to its ester functionality:
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Hydrolysis: In the presence of water and an acid or base catalyst, diethoxyethyl succinate undergoes hydrolysis to yield succinic acid and ethoxyethanol.
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Oxidation: The compound can be oxidized, resulting in the production of succinic acid and other oxidation products.
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Substitution: Diethoxyethyl succinate can engage in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions of diethoxyethyl succinate typically involve the following reagents and conditions:
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Hydrolysis: Requires acidic or basic conditions in the presence of water.
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Oxidation: Involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
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Substitution: Utilizes various nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed during reactions of diethoxyethyl succinate include:
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Hydrolysis Products: Succinic acid and ethoxyethanol.
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Oxidation Products: Primarily succinic acid along with other oxidation products.
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Substitution Products: The nature of these products depends on the specific nucleophile employed in the reaction.
Applications
Diethoxyethyl succinate demonstrates versatility across multiple applications, leveraging its unique physicochemical properties.
Cosmetic Applications
In cosmetic formulations, diethoxyethyl succinate functions primarily as a solvent and emollient. It contributes to the dissolution of other ingredients and provides a smooth, non-sticky sensation when applied to the skin. These properties make it particularly valuable in various cosmetic products where texture and feel are critical attributes.
Pharmaceutical Applications
Within pharmaceutical applications, diethoxyethyl succinate enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs) by forming stable complexes with them. This capability proves especially beneficial for formulating drugs with poor water solubility, potentially improving their absorption and efficacy.
Industrial Uses
The compound's excellent cleansing, dispersing, and solubilizing abilities make it valuable in various industrial applications. As a non-ionic surfactant, it can function effectively in formulations where surface tension modification and emulsification are required .
Toxicity Endpoint | Findings for Related Compounds | Relevance to Diethoxyethyl Succinate |
---|---|---|
Genotoxicity | Negative (no mutagenic effects observed) | May suggest similar non-genotoxic properties |
Reproductive Toxicity | No significant effects noted | May indicate low reproductive toxicity potential |
Skin Sensitization | No safety concerns at declared usage levels | May suggest low sensitization potential |
Respiratory Toxicity | Margin of Exposure (MOE) > 100 indicates low risk | May indicate low respiratory toxicity risk |
For diethoxyethyl succinate itself, limited toxicity data suggests it may cause irritation to skin, eyes, and the respiratory system. When evaluating its safety, consideration should be given to these potential irritant effects and appropriate protective measures should be implemented during handling .
Environmental Impact
Biodegradability
Diethoxyethyl succinate is classified as biodegradable, indicating that it can be broken down by natural processes in the environment. This property is advantageous from an environmental perspective as it reduces the compound's persistence in ecosystems following release .
Comparison with Similar Compounds
Diethoxyethyl succinate belongs to a family of succinate esters, each with unique properties and applications. Comparative analysis with similar compounds helps to highlight its distinctive characteristics and advantages in specific applications.
Table 3: Comparison of Diethoxyethyl Succinate with Related Compounds
Compound | Key Differences | Primary Applications |
---|---|---|
Diethoxyethyl succinate | Contains ethoxyethyl groups | Cosmetics, pharmaceuticals, industrial processes |
Diethyl succinate | Contains ethyl groups instead of ethoxyethyl groups | Fragrances, solvents |
Dimethyl succinate | Contains methyl groups | Fragrances, chemical synthesis |
Diethylhexyl succinate | Contains ethylhexyl groups | Plasticizers |
The unique feature of diethoxyethyl succinate lies in its specific combination of ethoxyethyl groups, which provide distinct solubilizing and emollient properties compared to other succinate esters. This structural characteristic makes it particularly valuable in applications where these properties are advantageous, such as in cosmetic and pharmaceutical formulations.
Quality Standards and Test Methods
Quality control for diethoxyethyl succinate involves several standardized tests to ensure product consistency and safety.
Physical and Chemical Standards
Table 4: Physical and Chemical Quality Standards for Diethoxyethyl Succinate
Parameter | Specification |
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Active Content | ≥ 95.0% |
Hazardous Substances Testing
Table 5: Hazardous Substances Specifications for Diethoxyethyl Succinate
Parameter | Specification |
---|---|
Heavy metals (as Pb) | ≤ 20 mg/kg |
Arsenic (As) | ≤ 3 mg/kg |
Test Methods
The quality assessment of diethoxyethyl succinate employs various standardized test methods:
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Active Content: Determined according to GB/T 13173 Surface active agents -- Detergents -- Testing methods .
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Heavy Metals: Tested using methods from Safety and Technical Standards for Cosmetics (2015 Edition) and GB/T 30799 for food detergents .
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Arsenic: Evaluated using methods from Safety and Technical Standards for Cosmetics (2015 Edition) and GB/T 30797 for food detergents .
These standardized testing protocols ensure consistency in quality assessment across different manufacturing batches and suppliers.
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